molecular formula C11H11BrF3NO5 B3004797 3-Bromo-tyrosine,(mono)trifluoroacetatesalt CAS No. 2320428-62-2

3-Bromo-tyrosine,(mono)trifluoroacetatesalt

Cat. No.: B3004797
CAS No.: 2320428-62-2
M. Wt: 374.11
InChI Key: ZTELCZMTUMDSGB-FJXQXJEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt typically involves the bromination of tyrosine. The reaction conditions often include the use of bromine or a bromine-containing reagent in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination of the tyrosine molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-tyrosine,(mono)trifluoroacetatesalt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted tyrosine derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt involves its role as a marker of protein oxidation. It is produced during the activation of eosinophils, which release eosinophil peroxidase. This enzyme catalyzes the bromination of tyrosine residues in proteins, leading to the formation of 3-Bromo-tyrosine. This process is part of the body’s immune response to allergens and pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-tyrosine,(mono)trifluoroacetatesalt is unique due to its specific role in marking eosinophil peroxidase-induced protein oxidation. Its presence at elevated levels in certain conditions, such as asthma, makes it a valuable marker for studying allergic responses and inflammation .

Biological Activity

3-Bromo-tyrosine (mono)trifluoroacetate salt is an important derivative of the amino acid tyrosine, notable for its role in biological systems, particularly in oxidative stress and inflammation. This compound is primarily recognized as a product of eosinophil activation, which is significant in various pathophysiological conditions, including asthma and other allergic responses. This article reviews the biological activity of 3-bromo-tyrosine, focusing on its formation, mechanisms of action, and implications in health and disease.

3-Bromo-tyrosine is generated through the bromination of tyrosine residues in proteins, primarily mediated by eosinophil peroxidase (EPO) during inflammatory responses. Eosinophils, upon activation, produce reactive oxygen species (ROS) and brominating agents that facilitate the conversion of tyrosine to its brominated form. This process serves as a "molecular fingerprint" for oxidative damage in tissues, particularly in conditions associated with eosinophilic inflammation .

Key Reactions

  • Eosinophil Activation : Eosinophils release EPO and hydrogen peroxide (H2O2), which react with bromide ions to form hypobromous acid (HOBr), a potent brominating agent.
  • Bromination Process : Tyrosine residues in proteins are susceptible to bromination by HOBr, leading to the formation of 3-bromo-tyrosine .

Biological Implications

The presence of 3-bromo-tyrosine has been linked to various biological activities:

  • Inflammation and Immune Response : Elevated levels of 3-bromo-tyrosine are observed in conditions such as asthma, chronic rhinosinusitis, and other eosinophil-associated diseases. It serves as a biomarker for eosinophil activation and oxidative stress .
  • Cancer Research : Studies indicate that altered levels of oxidatively modified tyrosines, including 3-bromo-tyrosine, may correlate with cancer progression. In colorectal cancer patients, the quantification of plasma levels of 3-bromo-tyrosine has provided insights into oxidative stress related to surgical interventions .
  • Potential Therapeutic Applications : Understanding the role of 3-bromo-tyrosine in disease processes may lead to novel therapeutic strategies targeting eosinophil-mediated damage. Its quantification could aid in monitoring disease activity and treatment efficacy in inflammatory conditions .

Case Studies

Several studies have explored the implications of 3-bromo-tyrosine in clinical settings:

  • Asthma Patients : A study demonstrated significantly higher levels of 3-bromo-tyrosine in bronchoalveolar lavage fluid from asthma patients compared to healthy controls, suggesting its role as a marker for eosinophilic inflammation .
  • Colorectal Cancer : Research indicated that plasma concentrations of 3-bromo-tyrosine fluctuate based on surgical factors and patient-related features, highlighting its potential as a biomarker for oxidative stress during perioperative periods .

Data Tables

Study Findings Relevance
Eosinophil ActivationIncreased levels of 3-bromo-tyrosine post-activationMarker for oxidative damage
Asthma ResearchElevated levels in bronchoalveolar lavageIndicator of eosinophilic inflammation
Colorectal CancerCorrelation with surgical outcomesPotential biomarker for cancer-related stress

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELCZMTUMDSGB-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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